![molecular formula C18H17N7OS B2367166 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797575-87-1](/img/structure/B2367166.png)

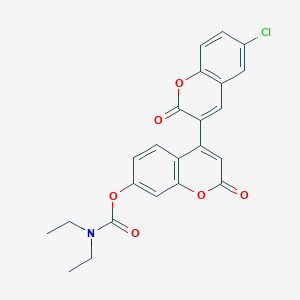

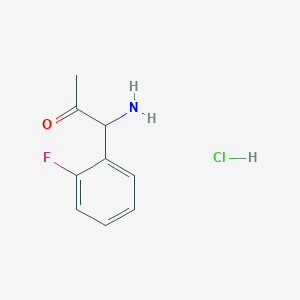

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical substance that has been studied for its potential applications . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .

Synthesis Analysis

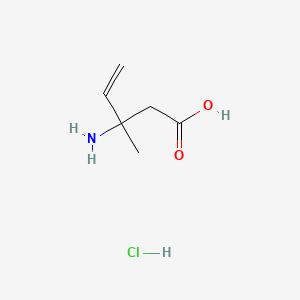

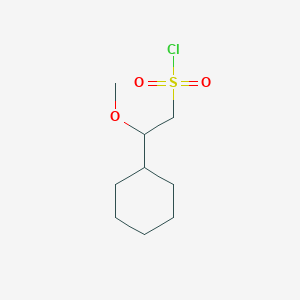

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The solvent was distilled off under reduced pressure at a temperature below 40°C, the residue was cooled to room temperature, dichloromethane was added, the mixture was stirred for 15–20 min and cooled to 0–5°C, 1.3 mol of AlCl 3 and 1 mol of 1,3-difluorobenzene were added, and the mixture was kept at that temperature for about 4–5 h .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a number of different chemical groups. The structure was solved by the dual-space algorithm and refined by full-matrix least squares against F 2 using the NoSpherA2 algorithm implemented within the Olex2 package .Chemical Reactions Analysis

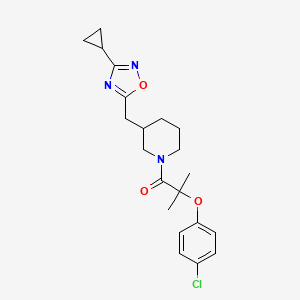

The chemical reactions involved in the synthesis of this compound are complex and involve a number of different steps. These include the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Aplicaciones Científicas De Investigación

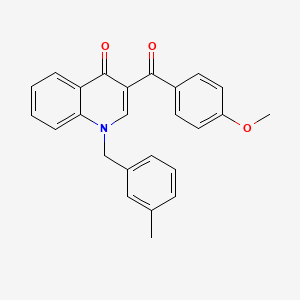

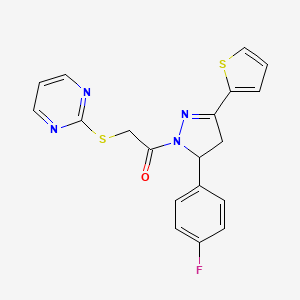

- Binding Affinities : N-substituted benzotriazoles, including this compound, exhibit excellent binding affinities to a range of proteins. Researchers have explored their potential as ligands for drug targets .

- Antibacterial and Antifungal Activity : The compound has been screened for invitro antibacterial and antifungal activity. It shows significant antibacterial activity and moderate antifungal activity. Docking studies with relevant protein structures provide insights into its mechanism of action .

- Synthetic Organic Chemistry : Benzotriazoles are widely used in synthetic organic chemistry. Their unique structure allows for diverse synthetic transformations and functional group manipulations .

- Corrosion Inhibitors : Some benzotriazoles serve as effective corrosion inhibitors, protecting metals from degradation in various environments .

- Fluorescent Compounds : Benzotriazoles can be modified to create fluorescent compounds, which find applications in materials science and imaging .

- Protein Interactions : Due to its structural features, this compound can be used to study protein-ligand interactions. Researchers investigate its binding to specific proteins, aiding drug design and understanding biological processes .

- Photo Stabilizers : Benzotriazoles are employed as photo stabilizers in polymers and plastics, enhancing their resistance to UV degradation .

Drug Discovery and Medicinal Chemistry

Materials Science

Biological Studies

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been identified as potent inhibitors of acetylcholinesterase (ache) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its target by forming a covalent bond, thereby inhibiting the function of the target enzyme .

Biochemical Pathways

If we consider its potential role as an ache inhibitor, it could affect the cholinergic pathway, leading to an increase in the concentration of acetylcholine in the synaptic cleft .

Result of Action

If it acts as an ache inhibitor, it could lead to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .

Propiedades

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7OS/c19-10-16-17(21-6-5-20-16)25-7-3-12(4-8-25)11-22-18(26)13-1-2-14-15(9-13)24-27-23-14/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYQPLCGICTAIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=NC=CN=C4C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2367084.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2367085.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)

![3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2367092.png)

![3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2367094.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2367097.png)

![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)